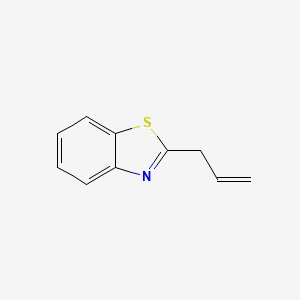
2-Allyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an allyl group attached to the nitrogen atom. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the allyl group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)SH+CH2=CHCH2Br→C6H4(NCH2=CHCH2)S+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave irradiation, may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-Allyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also undergo metabolic transformations, producing reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
2-Allyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Methyl-1,3-benzothiazole: Lacks the allyl group, resulting in different reactivity and applications.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an allyl group, leading to variations in biological activity.
2-Ethyl-1,3-benzothiazole: Similar to this compound but with an ethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the presence of the allyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
6278-70-2 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-prop-2-enyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2 |
InChI Key |
RAFWJRCRFYTEFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















